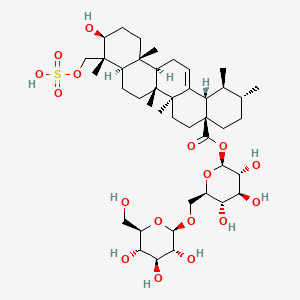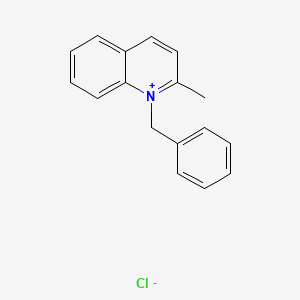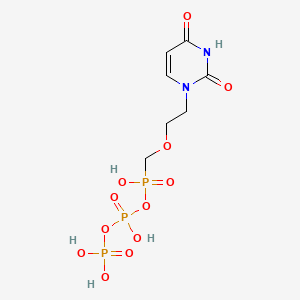
N-Methyl-N'-(p-nitrophenyl)-N'-methyl-N-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N’-(p-nitrophenyl)-N’-methyl-N-nitrosourea is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitroso group, a nitrophenyl group, and two methyl groups attached to a urea backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-(p-nitrophenyl)-N’-methyl-N-nitrosourea typically involves the reaction of p-nitroaniline with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of N-Methyl-N’-(p-nitrophenyl)-N’-methyl-N-nitrosourea follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques, such as distillation or crystallization, to achieve the desired purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N’-(p-nitrophenyl)-N’-methyl-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitrophenyl group can be reduced to form aniline derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an acidic medium at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed in an inert atmosphere at room temperature.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N’-(p-nitrophenyl)-N’-methyl-N-nitrosourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in mutagenesis studies to induce mutations in microorganisms and plants.
Medicine: Investigated for its potential use in cancer research due to its ability to induce DNA damage and apoptosis in cancer cells.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Wirkmechanismus
The mechanism of action of N-Methyl-N’-(p-nitrophenyl)-N’-methyl-N-nitrosourea involves the formation of reactive intermediates that interact with cellular components. The nitroso group can form nitrenium ions, which are highly reactive and can alkylate DNA, leading to DNA damage and cell death. The compound’s ability to induce DNA damage makes it a potential candidate for cancer therapy, as it can selectively target rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N’-nitro-N-nitrosoguanidine: Another nitroso compound with similar mutagenic properties.
N-Methyl-N-nitroso-p-toluenesulfonamide: A compound with similar chemical reactivity and applications in mutagenesis studies
Uniqueness
N-Methyl-N’-(p-nitrophenyl)-N’-methyl-N-nitrosourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
72586-69-7 |
|---|---|
Molekularformel |
C9H10N4O4 |
Molekulargewicht |
238.20 g/mol |
IUPAC-Name |
1,3-dimethyl-1-(4-nitrophenyl)-3-nitrosourea |
InChI |
InChI=1S/C9H10N4O4/c1-11(9(14)12(2)10-15)7-3-5-8(6-4-7)13(16)17/h3-6H,1-2H3 |
InChI-Schlüssel |
TYOCLJQLJIKHDG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N(C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)
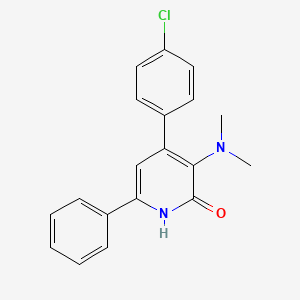
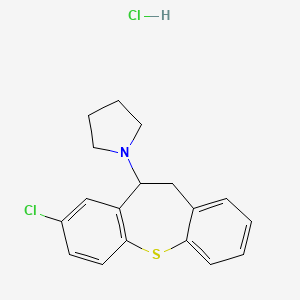
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793046.png)
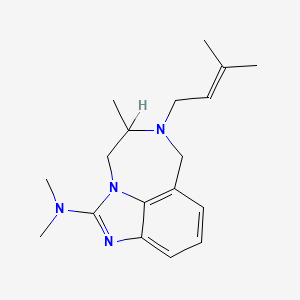
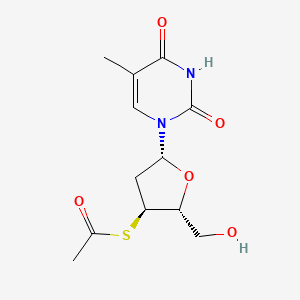
![(1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol](/img/structure/B12793063.png)
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793071.png)

